2-(2-amino-4-oxo-1H-pyrimidin-6-yl)acetic acid
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Overview
Description
2-(2-amino-4-oxo-1H-pyrimidin-6-yl)acetic acid is a pyrimidine derivative with significant biological and chemical properties This compound is characterized by the presence of an amino group at the 2-position and a carboxylic acid group at the 6-position of the pyrimidine ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2-amino-4-oxo-1H-pyrimidin-6-yl)acetic acid typically involves the condensation of appropriate precursors under controlled conditions. One common method involves the reaction of 2-amino-4-oxo-6-chloropyrimidine with glycine in the presence of a base such as sodium hydroxide. The reaction is carried out in an aqueous medium at elevated temperatures to facilitate the formation of the desired product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often employing continuous flow reactors and advanced purification techniques such as crystallization and chromatography to ensure high-quality output.
Chemical Reactions Analysis
Types of Reactions
2-(2-amino-4-oxo-1H-pyrimidin-6-yl)acetic acid undergoes various chemical reactions, including:
Oxidation: The amino group can be oxidized to form nitro derivatives.
Reduction: The carbonyl group can be reduced to form hydroxyl derivatives.
Substitution: The amino group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or hydrogen peroxide under acidic conditions.
Reduction: Reagents such as sodium borohydride or lithium aluminum hydride.
Substitution: Reagents such as alkyl halides or acyl chlorides in the presence of a base.
Major Products Formed
Oxidation: Nitro derivatives.
Reduction: Hydroxyl derivatives.
Substitution: Alkylated or acylated derivatives.
Scientific Research Applications
2-(2-amino-4-oxo-1H-pyrimidin-6-yl)acetic acid has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its role in enzyme inhibition and as a potential therapeutic agent.
Medicine: Investigated for its antiviral, anticancer, and anti-inflammatory properties.
Industry: Utilized in the development of new materials and as a precursor for various chemical processes.
Mechanism of Action
The mechanism of action of 2-(2-amino-4-oxo-1H-pyrimidin-6-yl)acetic acid involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit enzyme activity by binding to the active site, thereby preventing substrate access. It may also interact with nucleic acids, affecting processes such as DNA replication and transcription.
Comparison with Similar Compounds
Similar Compounds
- 2-amino-4-oxo-1H-pyrimidine-6-carboxylic acid
- 2-amino-4-oxo-1H-pyrimidine-5-carboxylic acid
- 2-amino-4-oxo-1H-pyrimidine-3-carboxylic acid
Uniqueness
2-(2-amino-4-oxo-1H-pyrimidin-6-yl)acetic acid is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its ability to participate in a variety of chemical reactions and its potential therapeutic applications make it a valuable compound for research and development.
Properties
IUPAC Name |
2-(2-amino-4-oxo-1H-pyrimidin-6-yl)acetic acid |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H7N3O3/c7-6-8-3(2-5(11)12)1-4(10)9-6/h1H,2H2,(H,11,12)(H3,7,8,9,10) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NFUONTBACKPJDT-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(NC(=NC1=O)N)CC(=O)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=C(NC(=NC1=O)N)CC(=O)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H7N3O3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
169.14 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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